Powelline
Overview
Description
Powelline is an organic compound with the molecular formula C17H19NO4. It is primarily used in research related to life sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Powelline involves several steps, including the use of polymer-supported periodate for oxidative coupling and polymer-supported base for other reactions . The synthetic route typically includes the following steps:
Oxidative Coupling: Polymer-supported periodate is used to oxidize specific intermediates.
Base-Mediated Reactions: Polymer-supported base (such as polymer-supported BEMP) is used to facilitate various reactions.
Industrial Production Methods
The use of bulk solutions, chromatography, and other purification techniques are common in the production process .
Chemical Reactions Analysis
Types of Reactions
Powelline undergoes several types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to convert this compound into its oxidized forms.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of this compound.
Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Polymer-supported periodate is commonly used for oxidation reactions.
Reducing Agents: Specific reducing agents are used depending on the desired product.
Bases: Polymer-supported bases like polymer-supported BEMP are used for base-mediated reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield reduced forms of this compound.
Scientific Research Applications
Powelline has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Powelline involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully understood, it is known that this compound can interact with various enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Powelline can be compared with other similar compounds, such as Buphanidrine and Crinine These compounds share similar structural features and chemical properties but differ in their specific biological activities and applications
List of Similar Compounds
- Buphanidrine
- Crinine
- Haemanthidine
- 6-Hydroxycrinamine
Properties
IUPAC Name |
(1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3/t10-,14+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTCKUJRGBGTEH-NCAQKEMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CN3CCC4(C3CC(C=C4)O)C2=CC5=C1OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CN3CC[C@@]4([C@H]3C[C@H](C=C4)O)C2=CC5=C1OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994431 | |
Record name | 7-Methoxy-1,2-didehydrocrinan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7363-25-9 | |
Record name | Powelline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7363-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Powelline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-1,2-didehydrocrinan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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